Introduction: The Strategic Importance of the 5-Nitroindole Scaffold
Introduction: The Strategic Importance of the 5-Nitroindole Scaffold
An In-depth Technical Guide to 5-nitro-1H-indole-3-carbonitrile for Advanced Research and Development
This guide provides an in-depth technical overview of 5-nitro-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will explore its fundamental physicochemical properties, synthesis, analytical characterization, and its strategic application as a versatile building block in medicinal chemistry, particularly in the discovery of novel therapeutic agents.
The indole ring system is a highly privileged pharmacophore, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique aromatic and electronic properties allow it to interact with a wide range of biological targets, including enzymes and receptors, making it a cornerstone in medicinal chemistry.[1] Within this class, 5-nitro-1H-indole-3-carbonitrile (CAS No. 7147-14-0) emerges as a particularly valuable intermediate. The presence of the electron-withdrawing nitro group at the C5 position and the cyano group at the C3 position significantly modulates the electronic landscape of the indole core, providing distinct opportunities for chemical functionalization and influencing biological activity. This guide serves as a comprehensive resource for scientists aiming to leverage the properties of this compound in their research endeavors.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in experimental settings, from reaction setup to formulation. The key physicochemical data for 5-nitro-1H-indole-3-carbonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7147-14-0 | [2][3][4] |
| Molecular Formula | C₉H₅N₃O₂ | [2][3] |
| Molecular Weight | 187.15 g/mol | [2][3] |
| Melting Point | 186-190 °C | [2] |
| Boiling Point | 452.9 °C at 760 mmHg | [2] |
| Density | 1.48 g/cm³ | [2] |
| Appearance | Expected to be a solid, likely yellow to brown, based on related nitroindoles. |
Synthesis and Chemical Reactivity
The synthesis of 5-nitro-1H-indole-3-carbonitrile can be logically approached from its corresponding aldehyde precursor, 5-nitro-1H-indole-3-carbaldehyde. This transformation is a well-established method for preparing aromatic nitriles.[5] The reactivity of the final compound is dominated by the electron-deficient nature of the aromatic ring system and the potential for nucleophilic addition to the nitrile group.
Proposed Synthetic Pathway: Dehydrative Conversion of Aldehyde
A robust method for synthesizing indole-3-carbonitriles involves the conversion of the corresponding indole-3-carboxaldehyde.[5] This typically proceeds through an intermediate, such as an oxime, followed by dehydration. An alternative, more direct approach utilizes reagents that facilitate the direct conversion of the aldehyde to the nitrile. The following protocol is adapted from established methodologies for nitrile synthesis from aldehydes.[5]
Experimental Protocol: Synthesis from 5-nitro-1H-indole-3-carbaldehyde
Objective: To convert 5-nitro-1H-indole-3-carbaldehyde to 5-nitro-1H-indole-3-carbonitrile.
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Materials:
-
5-nitro-1H-indole-3-carbaldehyde (CAS: 6625-96-3)[6]
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
1-Nitropropane
-
Glacial acetic acid
-
Water (deionized)
-
Acetone
-
Hexane
-
Activated carbon
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 5-nitro-1H-indole-3-carbaldehyde (1 equivalent), diammonium hydrogen phosphate (approx. 5 equivalents), 1-nitropropane (approx. 34 equivalents), and glacial acetic acid (sufficient to dissolve reactants).[5]
-
Rationale: Diammonium hydrogen phosphate in combination with a nitroalkane and acid provides an effective medium for the conversion of the aldehyde to the nitrile.[5]
-
Heat the mixture to reflux with vigorous stirring for 12-14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile solvents and reactants under reduced pressure using a rotary evaporator.[5]
-
To the resulting dark residue, add an excess of cold deionized water to precipitate the crude product.[5]
-
Collect the crude 5-nitro-1H-indole-3-carbonitrile by vacuum filtration, wash with water, and dry under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of hot acetone, add a small amount of activated carbon for decolorization, and filter hot.[5]
-
Crystallize the product by slowly adding hexane to the filtrate. Cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a cold acetone-hexane mixture, and dry to a constant weight.
Caption: Synthetic workflow for 5-nitro-1H-indole-3-carbonitrile.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier technique for this purpose.[7]
Expected Spectroscopic Features:
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ would show characteristic signals in the aromatic region (approx. 7.5-8.5 ppm). The proton on the indole nitrogen would appear as a broad singlet at a downfield chemical shift (>12 ppm).[8] The protons on the benzene portion of the indole will show splitting patterns influenced by the C5-nitro group.
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including the nitrile carbon (approx. 115 ppm) and carbons of the indole ring, with chemical shifts influenced by the electron-withdrawing substituents.[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 2220 cm⁻¹ for the nitrile (C≡N) stretch, N-H stretching around 3300 cm⁻¹, and strong absorptions around 1520 and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.[8]
-
Mass Spectrometry (MS): Under Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 188.05.[7] The fragmentation pattern would likely involve loss of the nitro group or other characteristic cleavages of the indole ring.
Protocol: Purity Assessment by HPLC-MS
This protocol is adapted from established methods for related nitroindole intermediates and provides a robust framework for purity analysis.[7]
Objective: To determine the purity of a synthesized batch of 5-nitro-1H-indole-3-carbonitrile and confirm its molecular weight.
1. Sample Preparation:
-
Accurately weigh 1.0 mg of the sample.
-
Dissolve in 10.0 mL of a 50:50 (v/v) acetonitrile/water mixture to a final concentration of 100 µg/mL.[7]
-
Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for equilibration.[7]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.[7]
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.[7]
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[7]
-
Scan Range: m/z 100 - 500.
-
Data Analysis: Integrate the peak area of the target compound from the UV chromatogram to determine purity as a percentage of total peak area. Confirm the mass of the eluting peak corresponds to the expected [M+H]⁺ ion.
Applications in Drug Discovery: A c-Myc Targeting Scaffold
The 5-nitroindole scaffold has gained significant attention as a privileged structure for designing anticancer agents.[9] Derivatives have shown potent activity by targeting and stabilizing G-quadruplex (G4) structures, which are non-canonical DNA conformations found in guanine-rich sequences.[10]
Mechanism of Action:
A key target is the G-quadruplex located in the promoter region of the c-Myc oncogene.[9] The c-Myc gene is a critical transcription factor that is overexpressed in up to 80% of human cancers, driving proliferation and inhibiting apoptosis.[9]
-
Binding and Stabilization: 5-nitroindole derivatives can selectively bind to the c-Myc G4 structure. This interaction is often stoichiometric, with multiple ligand molecules binding to the G4 DNA.[10]
-
Transcriptional Repression: The stabilization of this G4 structure acts as a physical barrier, preventing the transcriptional machinery from accessing the promoter.
-
Downregulation of c-Myc: This leads to the downregulation of c-Myc protein expression.[9][10]
-
Cellular Effects: The reduction in c-Myc levels induces cell cycle arrest and triggers apoptosis in cancer cells, contributing to the compound's cytotoxic effects.[9][10]
Furthermore, some 5-nitroindole compounds have been observed to increase intracellular levels of Reactive Oxygen Species (ROS), adding another layer to their anticancer activity.[9][10]
Caption: Mechanism of c-Myc inhibition by 5-nitroindole derivatives.
Safety and Handling
-
Hazards: Compounds in this class may be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation.[11][12]
-
Handling: Always handle the compound in a chemical fume hood. Use appropriate PPE, including gloves, lab coat, and safety glasses. Avoid creating dust.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- BenchChem (2025). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
- ChemBK (2024). 5-Nitro-1H-indole-3-carboxylic acid.
- Alfa Chemistry (n.d.). CAS 7147-14-0 1H-Indole-3-carbonitrile,5-nitro-.
- ChemicalBook (n.d.). 5-Nitroindole synthesis.
- ChemicalBook (n.d.). 5-nitro-1H-indole-3-carbonitrile | 7147-15-1.
- Sigma-Aldrich (2025). SAFETY DATA SHEET.
- The Royal Society of Chemistry (n.d.). Supporting information.
- PubChem (2025). 5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039.
- Chandra, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches.
- PubChem (2025). 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | C15H10N2O4 | CID 700784.
- Fisher Scientific (2023). SAFETY DATA SHEET - 5-Nitro-1H-indole-3-carbaldehyde.
- Organic Syntheses (n.d.). indole-3-carbonitrile.
- CDH Fine Chemical (n.d.). material safety data sheet sds/msds.
- Fisher Scientific (2021). SAFETY DATA SHEET.
- BenchChem (2025). Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols.
- BenchChem (2025). Purity Assessment of 2-(5-nitro-1H-indol-3-yl)acetonitrile: A Comparative Guide Using HPLC-MS.
- Fisher Scientific (2010). SAFETY DATA SHEET - Indole-3-carbonitrile.
- Tiwari, A., & Jain, M. (2010). Mass spectral studies of nitroindole compounds. TSI Journals.
- Nimbarte, V., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
- Boston BioProducts (n.d.). 5-Nitro-1H-indole-3-carbonitrile, min 97%, 1 gram.
- Sigma-Aldrich (n.d.). 5-Nitro-1H-indole-3-carbaldehyde | 6625-96-3.
- Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.).
- BLD Pharm (n.d.). 10-226216 - 5-nitro-1h-indole-3-carbonitrile.
- Nimbarte, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 10-226216 - 5-nitro-1h-indole-3-carbonitrile | 7 [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]

